

# A Comparative Guide to Ceritinib Quantification Methodologies

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## Compound of Interest

Compound Name: Ceritinib D7

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This guide provides a comparative overview of various analytical methods for the quantification of Ceritinib, a targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document summarizes the performance of different methodologies based on published experimental data to aid in the selection of the most suitable assay for specific research or clinical needs.

## Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods validated for the quantification of Ceritinib in various matrices. This allows for a direct comparison of their sensitivity, linear range, accuracy, and precision.

Analytical Method	Matrix	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias or % Recovery )
UPLC-MS/MS[1][2]	Human Plasma	1.00 - Not Specified	1.00	Not Specified	Not Specified	Not Specified
LDTD-APCI-MS/MS[3][4]	Human Plasma	5.00 - 1000	5.00	3.5 - 9.6	5.0 - 11.1	-4.4 to 13.8 (Intra-day), 0.7 to 3.8 (Inter-day)
UPLC-MS/MS[5]	Human Plasma	2 - 500	2	< 10.59	< 10.59	> 88.26%
LC-MS/MS[6]	Human Plasma	5.00 - 500	5.00	Within $\pm 15\%$	Within $\pm 15\%$	Within $\pm 15\%$
UPLC-MS/MS[7][8]	Rat Plasma	0.4 - 200	0.4	$\leq 13.84$	$\leq 12.56$	Not Specified
Microwell Spectrophotometry (CHL)	Capsules	5000 - 100000	5300	$\leq 1.8$	$\leq 1.8$	99.9 - 101.0%
Microwell Spectrophotometry (BRL)	Capsules	5000 - 120000	Not Specified	$\leq 1.8$	$\leq 1.8$	99.9 - 101.0%
Microwell Spectrophotometry (DCNQ)	Capsules	5000 - 150000	7600	$\leq 1.8$	$\leq 1.8$	99.9 - 101.0%

CV: Coefficient of Variation, CHL: Chloranil, BRL: Bromanil, DCNQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

## Experimental Protocols

This section provides a detailed methodology for a representative UPLC-MS/MS method for the quantification of Ceritinib in human plasma.

### UPLC-MS/MS Method for Ceritinib in Human Plasma[1] [2]

This method offers high sensitivity and specificity for the quantification of Ceritinib in a complex biological matrix.

#### 1. Sample Preparation:

- Protein Precipitation and Salting-Out Assisted Liquid-Liquid Extraction (SALLE):
  - To 100  $\mu$ L of human plasma, add an internal standard solution.
  - Precipitate proteins by adding acetonitrile.
  - Perform SALLE by adding a saturated solution of sodium chloride.
  - Vortex and centrifuge the sample.
  - Collect the supernatant for analysis.

#### 2. Chromatographic Conditions:

- UPLC System: Waters Acquity UPLC or equivalent.
- Column: Ascentis Express® C18 (50 mm  $\times$  2.1 mm, 2.7  $\mu$ m).[1]
- Mobile Phase:
  - A: 0.1% formic acid in water.[1]

- B: 0.1% formic acid in acetonitrile.[1]
- Flow Rate: 0.800 mL/min.[1]
- Run Time: 3.6 minutes.[1]

### 3. Mass Spectrometric Conditions:

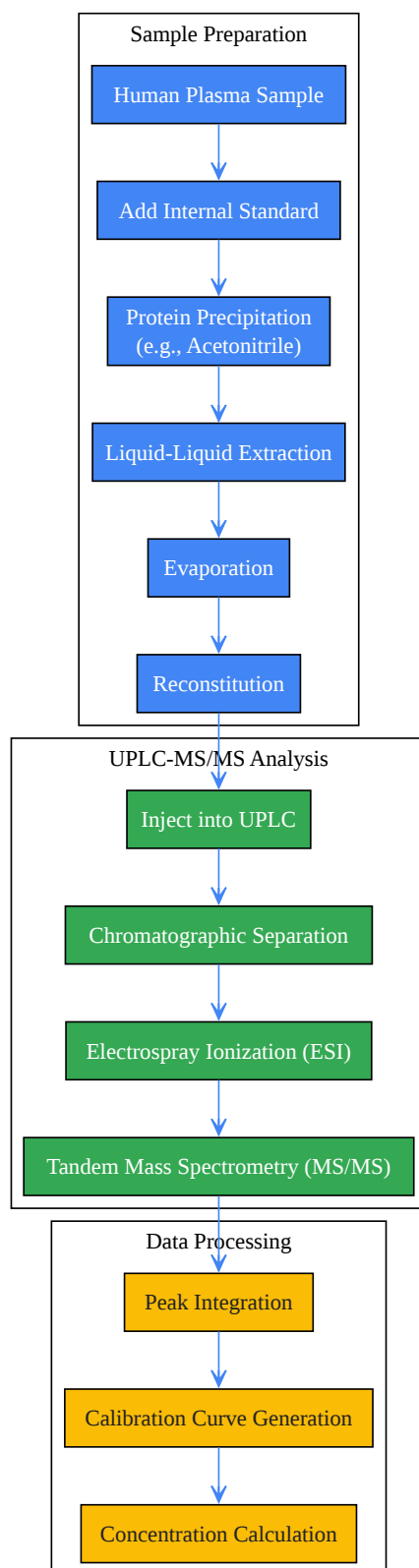
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI).[1]
- Multiple Reaction Monitoring (MRM) Transitions:
  - Ceritinib: m/z 558.0 → 433.2[5]
  - Internal Standard (e.g., [<sup>13</sup>C<sub>6</sub>]-Ceritinib) specific transition.

### 4. Quantification:

- Construct a calibration curve by plotting the peak area ratio of Ceritinib to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of Ceritinib in the quality control and unknown samples from the calibration curve using a weighted linear regression model.

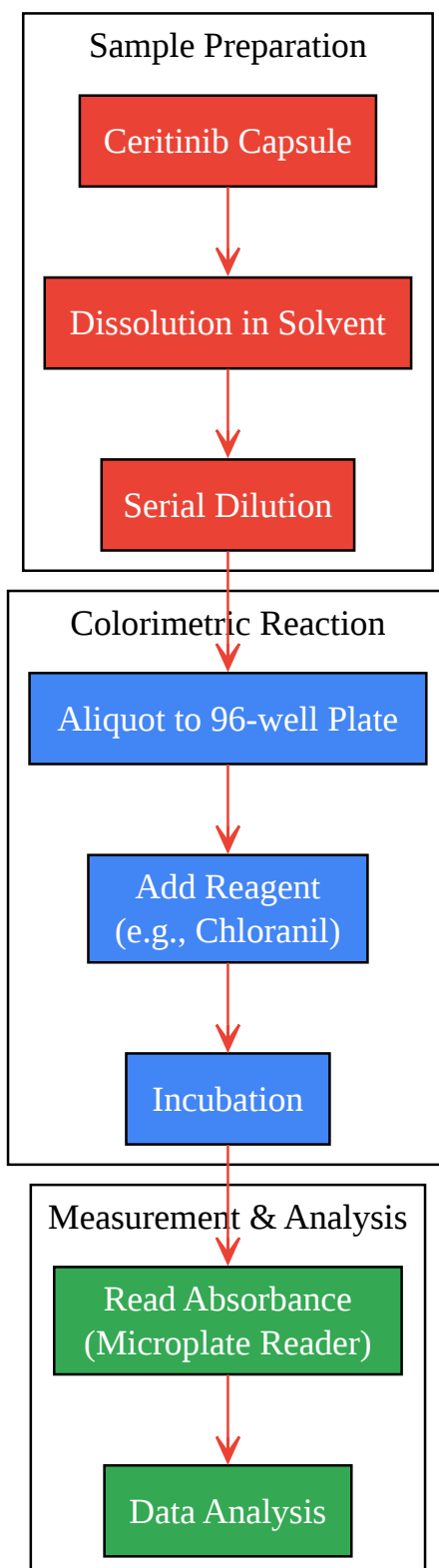
## Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of Ceritinib.



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Caption: Experimental workflow for UPLC-MS/MS quantification of Ceritinib in human plasma.



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Caption: Workflow for microwell spectrophotometric quantification of Ceritinib in capsules.

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